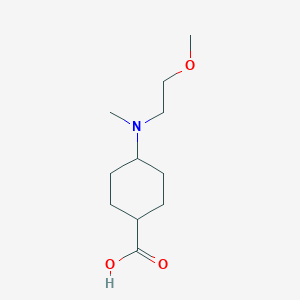

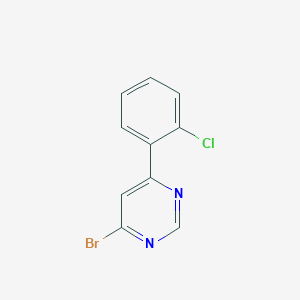

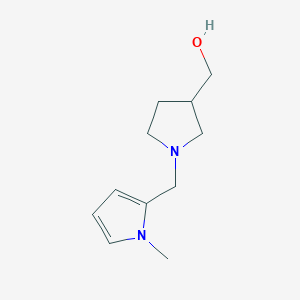

![molecular formula C17H26N2O3 B1475650 tert-Butyl 3-[(Benzylamino)methyl]-4-hydroxypyrrolidin-1-carboxylat CAS No. 1858255-37-4](/img/structure/B1475650.png)

tert-Butyl 3-[(Benzylamino)methyl]-4-hydroxypyrrolidin-1-carboxylat

Übersicht

Beschreibung

Tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiepileptikum-Zwischenprodukt

Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Lacosamid, einem Prüfpräparat gegen Epilepsie, das die langsame Inaktivierung spannungsgesteuerter Natriumkanäle selektiv verstärkt .

Regulation spannungsgesteuerter Natriumkanäle

Es spielt auch eine Rolle bei der Regulation des Collapse Response Mediator Protein 2 (CRMP2), das für die neuronale Signalübertragung und Plastizität von Bedeutung ist .

Wirkmechanismus

Target of Action

The primary target of tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate is the voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in the nervous system and in the regulation of neuronal growth cone collapse, respectively .

Mode of Action

tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate selectively enhances the slow inactivation of voltage-gated sodium channels . This means that it prolongs the time it takes for these channels to recover from inactivation, thereby reducing the frequency of action potentials.

Biochemical Pathways

The compound’s action on voltage-gated sodium channels and CRMP2 affects the neuronal signaling pathways . By slowing the recovery of sodium channels from inactivation, it dampens the propagation of action potentials along the neurons. This can lead to a decrease in neuronal excitability, which may be beneficial in conditions characterized by excessive neuronal activity .

Result of Action

The molecular and cellular effects of tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate’s action include a reduction in neuronal excitability due to its effect on voltage-gated sodium channels . This could potentially lead to a decrease in the symptoms of conditions characterized by excessive neuronal activity.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-14(15(20)12-19)10-18-9-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSJLQFWKYTFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115742 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858255-37-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-4-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

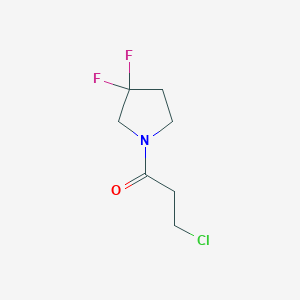

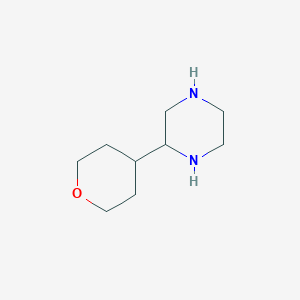

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)

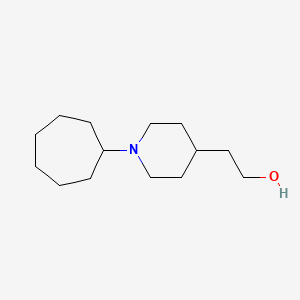

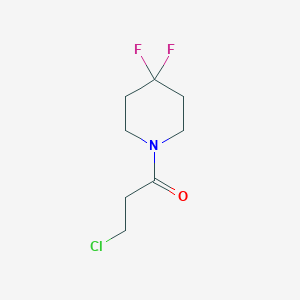

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)

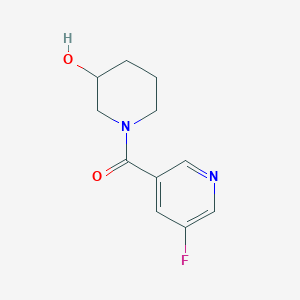

![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)